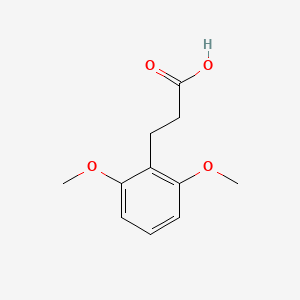
3-(2,6-Dimethoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-二甲氧基苯基)丙酸是一种有机化合物,分子式为 C11H14O4。它是苯丙酸的衍生物,其中苯环在 2 和 6 位被两个甲氧基取代。
准备方法
合成路线和反应条件
3-(2,6-二甲氧基苯基)丙酸的合成通常涉及以下步骤:
起始原料: 合成从 2,6-二甲氧基苯甲醛开始。
醛醇缩合: 醛在乙醇钠等碱的存在下与丙二酸发生醛醇缩合反应生成 3-(2,6-二甲氧基苯基)丙烯酸。
氢化: 然后使用钯碳 (Pd/C) 等催化剂氢化丙烯酸以得到 3-(2,6-二甲氧基苯基)丙酸。
工业生产方法
3-(2,6-二甲氧基苯基)丙酸的工业生产方法类似于实验室合成,但规模更大以适应更大的产量。该过程涉及相同的起始原料和反应条件,但使用工业规模的反应器和纯化系统以确保高收率和纯度。
化学反应分析
反应类型
3-(2,6-二甲氧基苯基)丙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将羧酸基团转化为醇。
取代: 通过亲核芳香取代反应,甲氧基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 氢化钠 (NaH) 或叔丁醇钾 (KOtBu) 等试剂可以促进亲核取代反应。
主要产物
氧化: 生成含有额外含氧官能团的 3-(2,6-二甲氧基苯基)丙酸衍生物。
还原: 生成 3-(2,6-二甲氧基苯基)丙醇。
取代: 根据引入的取代基,产生各种取代的苯丙酸。
科学研究应用
3-(2,6-二甲氧基苯基)丙酸在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 探索其潜在的治疗效果,以及作为药物开发的前体。
工业: 用于合成特种化学品和材料。
作用机制
3-(2,6-二甲氧基苯基)丙酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为配体,与酶或受体结合并调节其活性。甲氧基和羧酸部分在其结合亲和力和特异性中起着至关重要的作用。
相似化合物的比较
类似化合物
3-(2,5-二甲氧基苯基)丙酸: 结构类似,但甲氧基位于 2 和 5 位。
3-(3,4-二甲氧基苯基)丙酸: 甲氧基位于 3 和 4 位。
3-(2,4-二甲氧基苯基)丙酸: 甲氧基位于 2 和 4 位。
独特性
3-(2,6-二甲氧基苯基)丙酸的独特性在于甲氧基的特定位置,这会影响其化学反应性和生物活性。2,6-二甲氧基取代模式会导致与其他异构体相比不同的空间和电子效应,从而可能导致不同的特性和应用。
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-(2,6-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI 键 |
VHCJLYGQVWLQHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


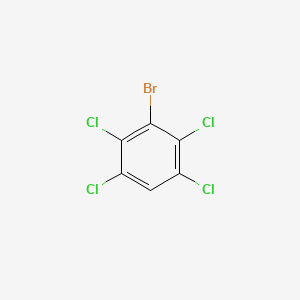
![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)
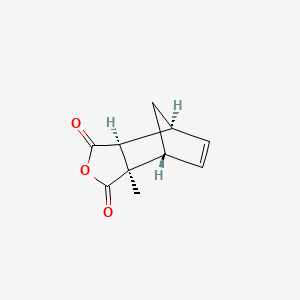
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
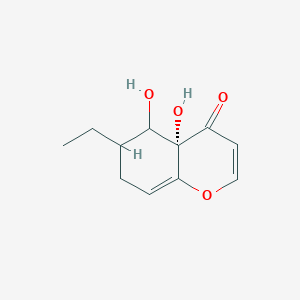
![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)
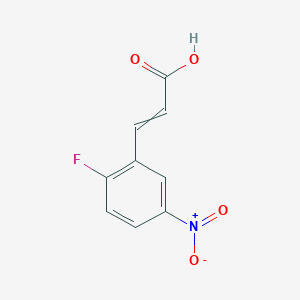


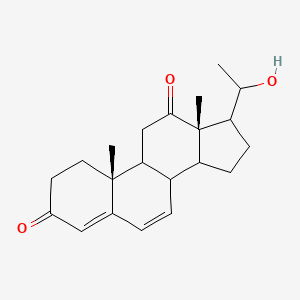
![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)
![2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B12434858.png)
![[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride](/img/structure/B12434861.png)
